molecular formula C22H23ClN2O3S B2985824 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide CAS No. 895779-79-0

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2985824
CAS No.: 895779-79-0
M. Wt: 430.95
InChI Key: CBQYTCQMSAYCRO-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a 3,4-diethoxybenzamide moiety. This structure places it within a class of N-(thiazol-2-yl)benzamide analogs that have recently emerged as a significant scaffold in medicinal chemistry and biochemical research . The compound's molecular framework is designed for potential interaction with various biological targets, particularly in the exploration of ion channel function. Thiazole-containing compounds are of high research interest due to their diverse biological activities. Structural analogs of this compound have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In such studies, closely related molecules demonstrated selective antagonism without significant activity at other closely related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, suggesting a specific mechanism of action . This makes such compounds valuable pharmacological tools for probing the physiological roles of ZAC, which is implicated in sensing endogenous zinc and pH fluctuations . Beyond ion channel research, thiazole derivatives with amide linkages and halogenated aromatic systems are extensively investigated for their antimicrobial and antiproliferative properties . The presence of the electron-withdrawing 4-chlorophenyl group on the thiazole nucleus and the amide linkage is a common feature in molecules studied for these purposes, as they are considered a useful template for antitumor activity . Researchers value this compound for its potential in structure-activity relationship (SAR) studies, molecular docking experiments, and as a key intermediate in the synthesis of more complex bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)24-12-11-18-14-29-22(25-18)15-5-8-17(23)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYTCQMSAYCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Thiazole-Benzamide Derivatives

The compound shares structural similarities with thiazole-containing benzamides reported in the literature. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Relevance
Target Compound C₂₂H₂₃ClN₂O₃S* ~454.95* 4-Chlorophenyl, diethoxybenzamide Hypothesized enzyme inhibition
[] N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide C₂₂H₂₁N₃O₆S 455.5 Dihydrodioxin, dimethoxybenzamide Undisclosed (pharmaceutical)
[] Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) C₂₅H₂₆Cl₂N₆O₃S 548.1 [M+H]+ Ureido, piperazine Likely receptor modulation

*Estimated based on standard molecular weight calculations.

  • The 4-chlorophenyl-thiazole moiety is structurally distinct from ureido-linked thiazoles (e.g., ), which may influence target selectivity. Ureido groups often participate in hydrogen bonding, whereas the chlorophenyl group may favor hydrophobic interactions .
Table 2: Key Spectral Features of Thiazole Derivatives
Compound Type IR Absorption (cm⁻¹) NMR Characteristics
Target Compound (Expected) ~1665 (C=O stretch, benzamide) δ 7.5–8.0 (thiazole CH), δ 4.0–4.5 (OCH₂CH₃)
Hydrazinecarbothioamides [4–6] () 1243–1258 (C=S), 1663–1682 (C=O) NH signals at δ 8.0–10.0 (hydrazine protons)
1,2,4-Triazoles [7–9] () 1247–1255 (C=S), no C=O Thione tautomer confirmed by absence of S-H peaks
  • The absence of C=O peaks in triazole derivatives () contrasts with the target compound, where the benzamide C=O is critical for activity .

Q & A

Q. What are the established synthetic routes for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 4-chlorophenyl-substituted thiazole precursors with ethylenediamine derivatives. (ii) Subsequent coupling with 3,4-diethoxybenzoyl chloride in pyridine or DMF under reflux conditions. Key variables include stoichiometry of acyl chloride (equimolar ratios), solvent polarity (pyridine enhances nucleophilicity), and reaction duration (12–24 hours). Yield optimization requires monitoring by TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer :
  • 1H/13C-NMR : Assign thiazole protons (δ 7.2–7.8 ppm for aromatic), ethylenediamine bridge (δ 3.4–3.6 ppm for CH2), and diethoxybenzamide groups (δ 1.3–1.5 ppm for CH3).
  • IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹).
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+) with fragmentation patterns aligning with thiazole cleavage.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary antimicrobial activity data exist for this compound, and how are bioassays designed?

  • Methodological Answer : Standardized protocols include:
  • MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar Diffusion : Zone-of-inhibition measurements (24–48 hours, 37°C).
  • Controls : Ciprofloxacin (positive) and DMSO (negative). Data interpretation must account for solubility limitations (use ≤1% DMSO) and confirm dose-dependent trends .

Q. How are structure-activity relationships (SAR) analyzed for thiazole-containing analogs?

  • Methodological Answer :
  • Substituent Variation : Compare 4-chlorophenyl vs. nitro/halogenated phenyl groups on thiazole.
  • Amide Modifications : Replace diethoxybenzamide with methoxy or unsubstituted benzamide.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors. Molecular docking (e.g., AutoDock Vina) against PfPyruvate Ferredoxin Oxidoreductase (PFOR) reveals binding affinity correlations .

Q. What analytical techniques resolve tautomerism or polymorphism in thiazole-amide derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Determines dominant tautomeric forms (e.g., thione vs. thiol) via hydrogen-bonding patterns (e.g., N—H⋯N interactions).
  • VT-NMR : Variable-temperature NMR in DMSO-d6 identifies dynamic equilibria.
  • IR Spectroscopy : Absence of S—H stretches (~2500 cm⁻¹) confirms thione tautomers .

Advanced Research Questions

Q. How does this compound inhibit PFOR enzyme activity, and what mechanistic contradictions exist?

  • Methodological Answer :
  • Enzyme Assays : Measure NADH oxidation rates in Entamoeba histolytica lysates.
  • Competitive Inhibition : Ki values derived from Lineweaver-Burk plots.
  • Contradictions : While crystallography suggests amide anion conjugation blocks the active site , some SAR studies show weak correlation between electron-withdrawing substituents and potency, implying off-target effects .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Solvent Screening : Recrystallize from methanol/water (slow evaporation) or DCM/hexane.
  • Temperature Gradients : Cooling rates ≤2°C/hour reduce lattice defects.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H⋯O/F) driving packing efficiency .

Q. How do non-classical hydrogen bonds (C—H⋯X) stabilize the crystal lattice?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELXL to model weak interactions (e.g., C4—H4⋯F2, distance ~2.8 Å).
  • Energy Frameworks (MERCURY) : Visualize contribution of H-bonds vs. van der Waals forces to lattice energy .

Q. What synthetic bottlenecks occur during scale-up, and how are they mitigated?

  • Methodological Answer :
  • Byproduct Formation : Monitor thiazole dimerization via LC-MS; optimize stoichiometry (1:1.05 amine:acyl chloride).
  • Purification Challenges : Replace column chromatography with recrystallization (ethanol/water) for >100 mg batches.
  • Yield Drop : Trace moisture degrades acyl chloride; use molecular sieves in pyridine .

Q. How to resolve contradictions between computational docking and experimental bioactivity data?

  • Methodological Answer :
  • Re-docking with Flexible Residues : Account for protein conformational changes (e.g., PFOR loop mobility).
  • Metabolite Profiling (LC-HRMS) : Check for in situ degradation products.
  • SPR Biosensing : Validate binding kinetics (KD, kon/koff) to confirm docking predictions .

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